Filanesibhydrochlorid

Übersicht

Beschreibung

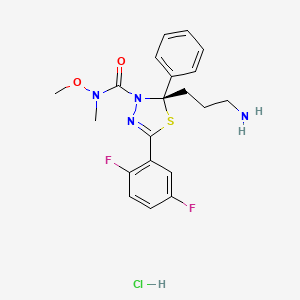

Filanesib hydrochloride is a synthetic, small molecule that targets the kinesin spindle protein (KSP) with potential antineoplastic activity . It has been investigated for use in the treatment of cancer .

Molecular Structure Analysis

The molecular formula of Filanesib hydrochloride is C20H23ClF2N4O2S . Its molecular weight is 456.9 g/mol . The IUPAC name is (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of Filanesib hydrochloride include a molecular weight of 456.9 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 7 .

Wissenschaftliche Forschungsanwendungen

Filanesibhydrochlorid: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Onkologie Multiple-Myelom-Behandlung: this compound, auch bekannt als ARRY-520, wird hauptsächlich für seine Wirksamkeit bei der Behandlung von Multiplem Myelom erforscht. Es ist ein hochspezifischer Inhibitor von Kinesin-Spindelproteinen (KSP), die für die Bildung der mitotischen Spindel und die Zellteilung unerlässlich sind. Klinische Studien haben gezeigt, dass Filanesib eine mitotische Arretierung und den anschließenden Tod von Tumorzellen induzieren kann, was eine signifikante Aktivität als Monotherapie bei Patienten mit schwer vorbehandeltem multiplem Myelom zeigt .

Kombinationstherapie zur Steigerung der chemotherapeutischen Wirksamkeit: In Kombination mit anderen Chemotherapeutika wie Bortezomib und Dexamethason hat Filanesib vielversprechende Ergebnisse bei rezidiviertem/refraktärem multiplem Myelom gezeigt. Die Kombination zielt darauf ab, die Wirksamkeit der Standardbehandlungen zu verbessern und die Patientenergebnisse zu verbessern .

Herz-Kreislauf-Erkrankungen: Die Rolle von Filanesib bei Herz-Kreislauf-Erkrankungen wurde erwähnt, obwohl spezifische Details und Studienergebnisse aus den Suchergebnissen nicht leicht verfügbar sind. Dies deutet auf ein Explorationsstadium in der Forschung für diese Anwendungen hin .

Blut- und Lymphkrankheiten: In ähnlicher Weise wurde Filanesib mit potenziellen Anwendungen bei Blut- und Lymphkrankheiten in Verbindung gebracht. Die therapeutischen Mechanismen und Ergebnisse klinischer Studien sind Themen für zukünftige Forschungen .

Andere Krankheiten: Die Suchergebnisse deuten auch auf die Erforschung von Filanesib bei anderen nicht näher bezeichneten Krankheiten hin. Diese breite Kategorie umfasst wahrscheinlich Forschungsarbeiten im Frühstadium oder theoretische Anwendungen, die noch nicht definiert oder detailliert untersucht wurden .

Für detailliertere Informationen zu jeder Anwendung wären weitere Recherchen und der Zugriff auf vollständige wissenschaftliche Publikationen erforderlich.

Synapse - Drug Targets, Indications, Patents Springer - First-in-human phase 1 study of filanesib Blood Journal - Filanesib Demonstrates Potent and Rapid Activity Wiley Online Library - Filanesib plus bortezomib and dexamethasone

Wirkmechanismus

Target of Action

Filanesib hydrochloride primarily targets the Kinesin Spindle Protein (KSP) . KSP, also known as KIF11, plays a crucial role in the formation of the bipolar spindle, a structure necessary for cell division .

Mode of Action

Filanesib hydrochloride is a highly potent KSP inhibitor . It demonstrates subnanomolar potency in both enzymatic and cellular assays . The compound inhibits KSP, preventing the formation of the bipolar spindle . This leads to the formation of a monopolar spindle, which prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus .

Biochemical Pathways

The inhibition of KSP by Filanesib hydrochloride affects the mitotic spindle assembly, a critical process in cell division . This disruption causes mitotic arrest, leading to cell death or apoptosis, particularly in cancer cells that are rapidly proliferating .

Pharmacokinetics

A phase 1 study reported dose-proportional increases in filanesib exposure and a half-life of approximately 70 hours .

Result of Action

The primary result of Filanesib hydrochloride’s action is the induction of mitotic arrest, leading to cell death or apoptosis of the immensely proliferating cancer cells . This has led to marked tumor regression in preclinical models of human solid tumors and human leukemias .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Filanesib hydrochloride functions primarily by inhibiting kinesin spindle protein, which is essential for the formation of the mitotic spindle during cell division. By binding to kinesin spindle protein, filanesib hydrochloride prevents the separation of centrosomes, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells . This interaction is highly specific, with filanesib hydrochloride demonstrating subnanomolar potency in both enzymatic and cellular assays .

Cellular Effects

Filanesib hydrochloride induces mitotic arrest in various cancer cell lines, leading to cell death through apoptosis. This compound has been shown to cause the accumulation of cells in the G2/M phase of the cell cycle, followed by the activation of apoptotic pathways . Filanesib hydrochloride also affects cell signaling pathways, including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase, which are critical for the execution of apoptosis .

Molecular Mechanism

At the molecular level, filanesib hydrochloride exerts its effects by binding to kinesin spindle protein, inhibiting its function and preventing the formation of bipolar spindles . This inhibition leads to the formation of monopolar spindles, which are unable to segregate chromosomes properly, resulting in mitotic arrest and cell death . Additionally, filanesib hydrochloride has been shown to induce the activation of the mitochondrial pathway of apoptosis, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of filanesib hydrochloride have been observed to be rapid and potent. Short exposure times (as little as 15 minutes) are sufficient to induce significant mitotic arrest and apoptosis in cancer cells . Over longer periods, filanesib hydrochloride maintains its stability and continues to exert its effects, leading to sustained inhibition of cell proliferation and tumor regression in preclinical models .

Dosage Effects in Animal Models

In animal models, the effects of filanesib hydrochloride vary with dosage. At lower doses, the compound effectively induces mitotic arrest and apoptosis without significant toxicity . At higher doses, filanesib hydrochloride can cause adverse effects such as neutropenia and leukopenia, necessitating careful dose optimization to balance efficacy and safety .

Metabolic Pathways

Filanesib hydrochloride is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes . The metabolism of filanesib hydrochloride can affect its bioavailability and efficacy, making it an important consideration in its clinical use .

Transport and Distribution

Within cells, filanesib hydrochloride is transported and distributed primarily through passive diffusion . The compound has been shown to accumulate in the cytoplasm, where it interacts with kinesin spindle protein to exert its effects . The distribution of filanesib hydrochloride within tissues is influenced by its physicochemical properties, including its solubility and lipophilicity .

Subcellular Localization

Filanesib hydrochloride localizes primarily to the cytoplasm, where it binds to kinesin spindle protein and inhibits its function . This localization is critical for its ability to induce mitotic arrest and apoptosis in cancer cells. The compound does not appear to undergo significant post-translational modifications that would affect its subcellular localization or activity .

Eigenschaften

IUPAC Name |

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S.ClH/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;/h3-5,7-10,13H,6,11-12,23H2,1-2H3;1H/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAIFVHCDONNPS-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385020-40-5 | |

| Record name | Filanesib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1385020405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FILANESIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N98S79PF2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)

![Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1379054.png)